molecular formula C9H5BrO3S B13027971 5-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid

5-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid

Cat. No.: B13027971
M. Wt: 273.10 g/mol
InChI Key: JAEIIZRXQKSGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid is an organic compound with the molecular formula C9H5BrO3S. This compound belongs to the class of benzo[b]thiophenes, which are known for their diverse biological activities and applications in medicinal chemistry . The presence of bromine, hydroxyl, and carboxylic acid functional groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the bromination of 5-hydroxybenzo[b]thiophene-2-carboxylic acid. The reaction typically uses bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position .

Another method involves the use of 5-acetoxybenzo[b]thiophene as a starting material. This compound is brominated to yield 3-bromo-5-acetoxybenzo[b]thiophene, which is then deprotected to obtain this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and hydroxyl group can enhance its binding affinity to specific targets, leading to its biological effects .

Properties

Molecular Formula

C9H5BrO3S

Molecular Weight

273.10 g/mol

IUPAC Name

5-bromo-3-hydroxy-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C9H5BrO3S/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3,11H,(H,12,13)

InChI Key

JAEIIZRXQKSGNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(S2)C(=O)O)O

Origin of Product

United States

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